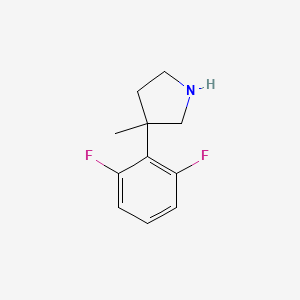
3-(2,6-Difluorophenyl)-3-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Difluorophenyl)-3-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a difluorophenyl group attached to the pyrrolidine ring, making it a fluorinated derivative. Fluorinated compounds are often of interest in various fields due to their unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-3-methylpyrrolidine typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable pyrrolidine derivative. One common method is the reductive amination of 2,6-difluorobenzaldehyde with 3-methylpyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Difluorophenyl)-3-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
3-(2,6-Difluorophenyl)-3-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Difluorophenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The pyrrolidine ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,6-Difluorophenyl)-2-methylpyrrolidine
- 3-(2,6-Difluorophenyl)-3-ethylpyrrolidine
- 3-(2,6-Difluorophenyl)-3-methylpiperidine
Uniqueness
3-(2,6-Difluorophenyl)-3-methylpyrrolidine is unique due to the specific positioning of the difluorophenyl group and the methyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, which can be advantageous in drug design and other applications.
Propiedades
Fórmula molecular |
C11H13F2N |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
3-(2,6-difluorophenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C11H13F2N/c1-11(5-6-14-7-11)10-8(12)3-2-4-9(10)13/h2-4,14H,5-7H2,1H3 |
Clave InChI |
OOKXCWYOWWCFGF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC1)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


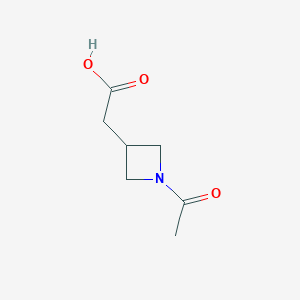
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
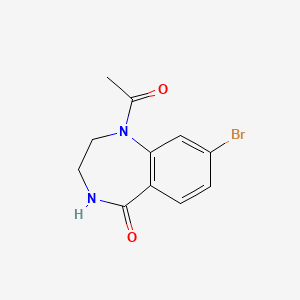
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)
![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)

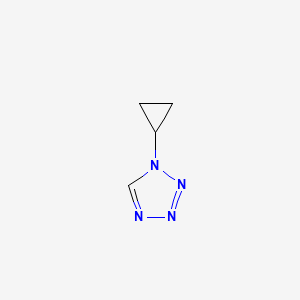
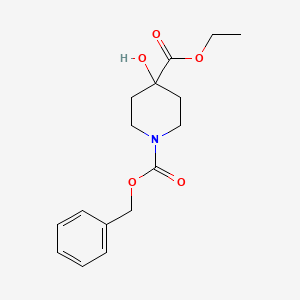
![tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)
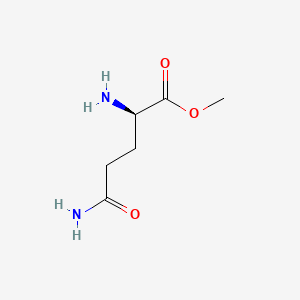
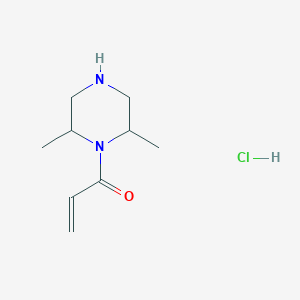

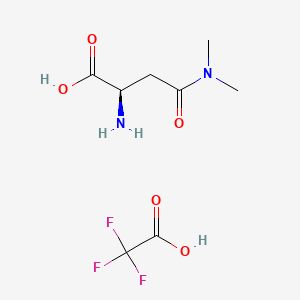
![rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis](/img/structure/B13498249.png)
